molecular formula C22H16BrN3O2 B2419509 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898428-51-8

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2419509
CAS No.: 898428-51-8
M. Wt: 434.293
InChI Key: YZXWGAYJJGUHBF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: Starting with the appropriate aniline derivative, the quinazolinone core can be synthesized through cyclization reactions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with the appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
  • 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
  • 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Uniqueness

2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cells, antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3OC_{18}H_{16}BrN_{3}O, with a molecular weight of approximately 372.25 g/mol. The compound features a bromine atom, a quinazolinone moiety, and an amide functional group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings related to the anticancer potential of quinazolinone derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Compound BA549 (Lung Cancer)15.0Inhibition of cell proliferation
Compound CHepG2 (Liver Cancer)10.0Disruption of mitochondrial function

These compounds often induce apoptosis through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS).

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been investigated. Screening tests indicate that certain derivatives exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for selected compounds are shown below:

Compound Target Bacteria MIC (µg/mL)
2-bromo Compound XStaphylococcus aureus32
2-bromo Compound YBacillus subtilis16

These findings suggest that modifications to the quinazolinone scaffold can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Studies indicate that:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane permeability.
  • Quinazolinone Core : The quinazolinone structure is essential for anticancer activity, with modifications leading to varied potency.
  • Amide Linkage : The amide group contributes to binding affinity with target proteins involved in cancer progression.

Case Studies

A notable study evaluated the effects of a series of quinazolinone derivatives on various cancer cell lines. The results indicated that specific substitutions significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells.

Case Study: Quinazolinone Derivative Evaluation

In a comparative study involving multiple derivatives, it was found that:

  • Compounds with electron-donating groups exhibited higher anticancer activity.
  • The introduction of halogens (like bromine) resulted in improved antibacterial properties.

Properties

IUPAC Name

2-bromo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWGAYJJGUHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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